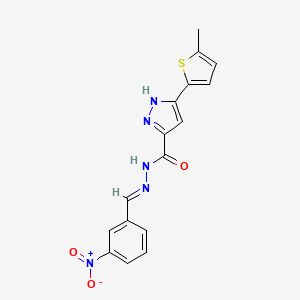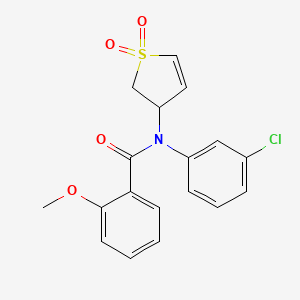
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide, also known as ML347, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which is involved in protein myristoylation, a post-translational modification that is essential for the function of many cellular proteins.
作用機序
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is a selective inhibitor of NMT1, which is responsible for the transfer of myristic acid to the N-terminal glycine residue of many cellular proteins. Myristoylation is a critical post-translational modification that is required for the proper localization and function of many proteins, including oncogenic proteins and viral proteins. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide binds to the active site of NMT1 and prevents the transfer of myristic acid to the target protein, leading to the inhibition of protein myristoylation.
Biochemical and Physiological Effects:
The inhibition of NMT1 by N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has several biochemical and physiological effects. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been shown to induce apoptosis in cancer cells, which is thought to be due to the inhibition of myristoylated oncogenic proteins. In addition, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been shown to inhibit the replication of several viruses, including the Zika virus and the hepatitis C virus, by blocking the myristoylation of viral proteins. Furthermore, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been shown to affect neuronal development and function by inhibiting the myristoylation of key neuronal proteins.
実験室実験の利点と制限
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of NMT1, which makes it a valuable tool for studying the role of myristoylation in cellular processes. In addition, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is commercially available from several vendors, which makes it easy to obtain. However, there are also some limitations to the use of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide in lab experiments. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has a relatively short half-life in vivo, which may limit its efficacy in animal studies. In addition, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has not been extensively tested for off-target effects, which may limit its use in some experimental systems.
将来の方向性
There are several future directions for the use of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide in scientific research. One area of interest is the development of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of interest is the identification of new targets for N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide, such as other enzymes involved in protein myristoylation. Furthermore, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide may be useful in the development of new therapies for cancer and viral infections, based on the inhibition of myristoylated oncogenic proteins and viral proteins. Overall, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is a valuable tool for studying the role of myristoylation in cellular processes, and its continued use in scientific research is likely to yield new insights into the function of this critical post-translational modification.
合成法
The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide involves several steps, starting from commercially available starting materials. The key step is the condensation of 2-methoxybenzoyl chloride with 3-chlorophenylthiourea to give the corresponding benzamide intermediate. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base to afford the final product, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide. The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been reported in the literature, and the compound is commercially available from several vendors.
科学的研究の応用
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been used in a wide range of scientific research studies, including cancer research, infectious diseases, and neuroscience. The inhibition of NMT1 by N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been shown to have anti-tumor activity in several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been used to study the role of myristoylation in the replication of several viruses, including the Zika virus and the hepatitis C virus. Furthermore, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been used to investigate the role of myristoylation in neuronal development and function.
特性
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-24-17-8-3-2-7-16(17)18(21)20(14-6-4-5-13(19)11-14)15-9-10-25(22,23)12-15/h2-11,15H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLRKKLPILNGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2845263.png)
![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)
![N-cyclopentyl-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2845270.png)
![6-(3-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2845271.png)
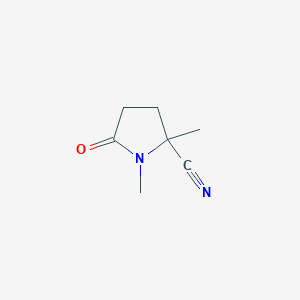
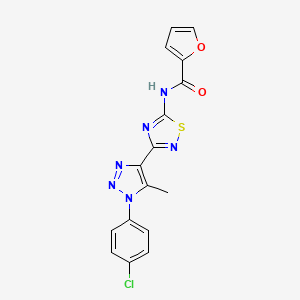


![N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride](/img/structure/B2845280.png)
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)

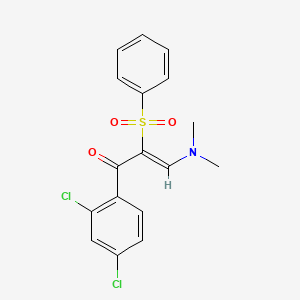
![4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B2845285.png)
